molecular formula C14H15BrN2O2S B13375446 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one

3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B13375446
M. Wt: 355.25 g/mol
InChI Key: XHEGJLDBSRAVKS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution reactions lead to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would produce an amino derivative .

Scientific Research Applications

3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in collagen production, thereby reducing fibrosis. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential anti-fibrotic properties and ability to inhibit collagen production set it apart from other pyrimidine derivatives .

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

3-(4-bromophenyl)-6-hydroxy-2-(2-methylpropylsulfanyl)pyrimidin-4-one

InChI

InChI=1S/C14H15BrN2O2S/c1-9(2)8-20-14-16-12(18)7-13(19)17(14)11-5-3-10(15)4-6-11/h3-7,9,18H,8H2,1-2H3

InChI Key

XHEGJLDBSRAVKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC(=CC(=O)N1C2=CC=C(C=C2)Br)O

Origin of Product

United States

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